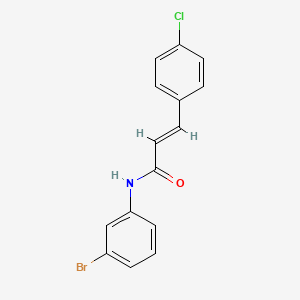
(2E)-N-(3-bromophenyl)-3-(4-chlorophenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-N-(3-bromophenyl)-3-(4-chlorophenyl)prop-2-enamide , also known by its chemical formula C₁₅H₁₀BrClNO , is a synthetic organic compound. It belongs to the class of arylalkenamides and exhibits interesting pharmacological properties. The compound’s structure features a conjugated double bond system, which contributes to its reactivity and biological activity.
Synthesis Analysis
The synthesis of this compound involves several steps, including bromination and chlorination reactions. Researchers have reported various synthetic routes, such as Heck coupling , Suzuki-Miyaura cross-coupling , or Sonogashira coupling , to achieve the desired product. These methods allow for the introduction of the bromo and chloro substituents onto the phenyl rings.
Molecular Structure Analysis
The molecular structure of (2E)-N-(3-bromophenyl)-3-(4-chlorophenyl)prop-2-enamide consists of the following components:
- A central prop-2-enamide moiety with a conjugated double bond.
- A 3-bromophenyl group attached to one end of the double bond.
- A 4-chlorophenyl group attached to the other end of the double bond.
The presence of these aromatic rings and the conjugated system suggests potential interactions with biological targets.
Chemical Reactions Analysis
This compound can participate in various chemical reactions:
- Electrophilic aromatic substitution : The bromine and chlorine atoms make the compound susceptible to electrophilic substitution reactions. For instance, it can undergo halogenation or nitration.
- Base-catalyzed hydrolysis : The amide functional group can be hydrolyzed under basic conditions, yielding the corresponding carboxylic acid and amine.
Physical And Chemical Properties Analysis
- Melting Point : The compound typically melts at a specific temperature (reported values vary).
- Solubility : It may exhibit solubility in organic solvents (e.g., dichloromethane, acetone) but limited solubility in water.
- Color : The compound may appear as a pale yellow to brown solid.
Applications De Recherche Scientifique
Synthesis and Antipathogenic Activity
A study by Limban, Marutescu, and Chifiriuc (2011) involved the synthesis of various acylthioureas, including derivatives related to (2E)-N-(3-bromophenyl)-3-(4-chlorophenyl)prop-2-enamide. These compounds were tested for antipathogenic activity, particularly against bacterial cells. The presence of halogen atoms on the N-phenyl substituent of the thiourea moiety was correlated with significant activity against Pseudomonas aeruginosa and Staphylococcus aureus, known for their ability to grow in biofilms (Limban et al., 2011).
Anti-Inflammatory Potential
Hošek et al. (2019) investigated the anti-inflammatory potential of N-arylcinnamamide derivatives, closely related to the structure of (2E)-N-(3-bromophenyl)-3-(4-chlorophenyl)prop-2-enamide. They found that most tested compounds significantly attenuated lipopolysaccharide-induced NF-κB activation and were more potent than the parental cinnamic acid. The study highlights the potential of these compounds in the context of inflammation control (Hošek et al., 2019).
Antimalarial Activity
A 2022 study by Kos et al. explored the antimalarial activity of N-phenyl-substituted cinnamanilides. The compounds exhibited effective inhibition against the chloroquine-sensitive strain of P. falciparum, with one derivative being the most effective agent. This demonstrates the potential of these compounds in antimalarial therapy (Kos et al., 2022).
Nonlinear Optical Properties
Shkir et al. (2019) reported on the optoelectronic and charge transport properties of chalcone derivatives, including (E)-1-(4-Bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one. They explored linear optical, second and third-order nonlinear optical properties, suggesting these compounds as good choices for use in various semiconductor devices (Shkir et al., 2019).
Biological Activities and ADMET Properties
Kos et al. (2020) synthesized and characterized nineteen novel ring-substituted N-arylcinnamanilides, examining their biological activities and ADMET-related properties. They found promising anti-inflammatory potential and significant activity against MRSA and Mycobacterium tuberculosis, suggesting potential therapeutic applications (Kos et al., 2020).
Safety And Hazards
- Toxicity : Limited toxicity data are available. Researchers should exercise caution during handling and experimentation.
- Hazardous Reactions : Avoid exposure to strong acids, bases, or oxidizing agents.
- Personal Protective Equipment (PPE) : Use appropriate PPE (gloves, lab coat, eye protection) when working with this compound.
Orientations Futures
Future research should focus on:
- Biological Activity : Investigate its potential as a drug candidate or probe for specific targets.
- Structure-Activity Relationship (SAR) : Explore modifications to enhance its efficacy or selectivity.
- Pharmacokinetics : Assess its absorption, distribution, metabolism, and excretion.
Propriétés
IUPAC Name |
(E)-N-(3-bromophenyl)-3-(4-chlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClNO/c16-12-2-1-3-14(10-12)18-15(19)9-6-11-4-7-13(17)8-5-11/h1-10H,(H,18,19)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKMPIPGJQCAIT-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)C=CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)NC(=O)/C=C/C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(3-bromophenyl)-3-(4-chlorophenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-ethoxy-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2921152.png)
![7-{1-[3-(Trifluoromethyl)phenoxy]ethyl}-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2921154.png)
![7-[2-hydroxy-3-(4-nitrophenoxy)propyl]-3-methyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2921155.png)
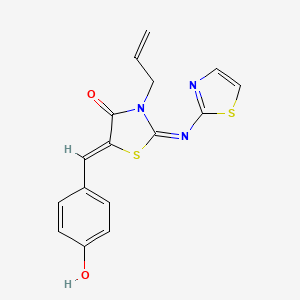
![N-methyl-2-[(3-phenoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2921159.png)
![2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]quinoline-4-carboxamide](/img/structure/B2921160.png)
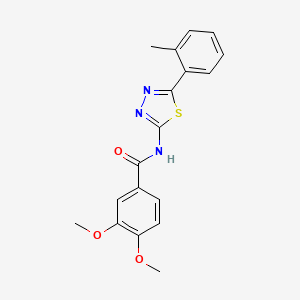
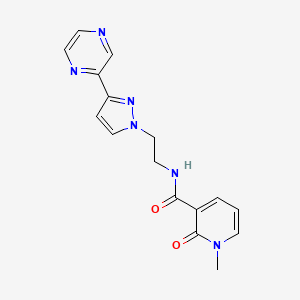
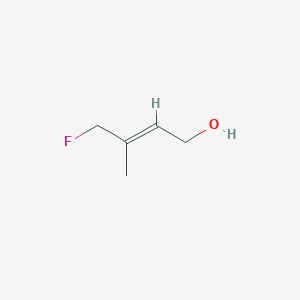
![(2R,3R)-3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxolane-2-carboxylic acid](/img/no-structure.png)
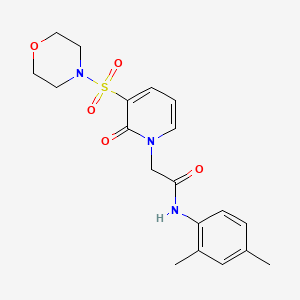
![5-cyclopropyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2921172.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2921173.png)
![1'-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carbonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2921174.png)